molecular formula C14H16N2O B055243 (4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine CAS No. 121020-62-0

(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine

Cat. No.: B055243
CAS No.: 121020-62-0
M. Wt: 228.29 g/mol
InChI Key: XSWSTFNTFFKSLS-UHFFFAOYSA-N
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Description

CMP 6, also known as Pyridone 6, is a pan-Janus kinase (JAK) inhibitor. It is a chemical compound that inhibits the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. This compound has significant implications in the field of immunology and oncology due to its ability to modulate immune responses and inhibit cancer cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CMP 6 involves a series of chemical reactions starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of CMP 6 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

CMP 6 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions include various derivatives of CMP 6 that retain or enhance its biological activity. These derivatives are often studied for their potential therapeutic applications .

Comparison with Similar Compounds

CMP 6 is unique among JAK inhibitors due to its broad-spectrum activity against multiple JAK isoforms. Similar compounds include:

CMP 6’s broad-spectrum activity makes it a valuable tool in research and potential therapeutic applications, as it can modulate multiple signaling pathways simultaneously .

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-14-7-5-12(6-8-14)10-15-11-13-4-2-3-9-16-13/h2-9,15H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWSTFNTFFKSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357940
Record name 1-(4-Methoxyphenyl)-N-[(pyridin-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121020-62-0
Record name 1-(4-Methoxyphenyl)-N-[(pyridin-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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